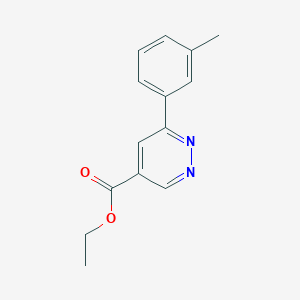

Ethyl 6-(m-tolyl)pyridazine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-(3-methylphenyl)pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-3-18-14(17)12-8-13(16-15-9-12)11-6-4-5-10(2)7-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMFHDJHRYBMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-(m-tolyl)pyridazine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of m-tolyl hydrazine with ethyl 4-oxo-2-pyridinecarboxylate. The reaction conditions often include the use of solvents like ethanol or acetonitrile, and catalysts such as triethylamine (TEA) to facilitate the formation of the pyridazine ring. The final product is purified through column chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). The compound exhibited a half-maximal inhibitory concentration (IC50) ranging from 10 µM to 25 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15 | Doxorubicin | 5 |

| HepG2 | 12 | Harmine | 2.54 |

The structure-activity relationship analysis suggests that the m-tolyl substitution significantly enhances the compound's lipophilicity and interaction with cellular targets, contributing to its anticancer properties .

Anti-inflammatory Activity

This compound has also been evaluated for anti-inflammatory effects. In vitro studies indicated that it could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The compound demonstrated up to 85% inhibition at a concentration of 10 µM, comparable to dexamethasone, a standard anti-inflammatory drug .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyridazine core can significantly affect biological activity. For instance, substitution at the N5 position with various aromatic groups has been shown to enhance anticancer activity. Compounds with electron-withdrawing groups generally exhibited higher potency compared to those with electron-donating groups .

Case Studies

- MCF-7 Cell Line Study : A study conducted on MCF-7 cells revealed that this compound leads to apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases and PARP in treated cells compared to controls .

- HepG2 Cell Line Evaluation : In another study focusing on HepG2 cells, the compound was found to induce cell cycle arrest at the G2/M phase, suggesting a mechanism that could be exploited for therapeutic interventions in liver cancer .

Scientific Research Applications

Ethyl 6-(m-tolyl)pyridazine-4-carboxylate is a chemical compound with applications in organic synthesis and medicinal chemistry. It has a m-tolyl group at the 6-position and an ethyl ester group at the 4-position, making it a versatile intermediate.

Scientific Research Applications

- Organic Synthesis this compound serves as a precursor for synthesizing more complex organic molecules and as a building block in synthetic organic chemistry.

- Medicinal Chemistry Pyridazine derivatives, including this compound, have been investigated for various biological activities, with preliminary studies suggesting potential antimicrobial and antiviral properties. The compound may interact with biological targets such as enzymes and receptors, influencing cellular processes and signaling pathways, making it a candidate for drug development in treating infectious diseases. Studies indicate that it may interact with various biological molecules, including enzymes involved in metabolic pathways, which can lead to significant biochemical effects, such as enzyme inhibition or activation.

Structural Analogues

This compound shares structural characteristics with several other compounds in the pyridazine class.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate | Chlorine substitution at the 3-position | Potentially enhanced reactivity due to chlorine |

| 6-(m-Tolyl)pyridazine-4-carboxylic acid | Lacks ethyl ester group | More polar; may have different solubility |

| Ethyl 5-methyl-2-(m-tolyl)oxazole-4-carboxylate | Oxazole ring instead of pyridazine | Different heterocyclic structure |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-(p-tolyl)pyridazine-4-carboxylate (Para Isomer)

Key Differences :

Table 1: Comparison of Tolyl-Substituted Pyridazines

Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate

Key Differences :

- Substituent Effects : Chlorine atoms at the 3- and 4-positions enhance electron-withdrawing effects, increasing electrophilicity at the pyridazine ring compared to the m-tolyl analog. This alters reactivity in nucleophilic substitution or cyclization reactions .

- Biological Activity : Cyclization of this compound with hydrazines yields pyrazolo[3,4-c]pyridazines, which exhibit CNS activity in screening studies . The m-tolyl analog’s biological profile remains unexplored in the evidence.

Table 2: Chlorinated vs. Methyl-Substituted Pyridazines

Ethyl 5-aminothiazole-4-carboxylate

Key Differences :

- Heterocycle Core: Thiazole (N-S-C ring) vs. pyridazine (two adjacent nitrogen atoms).

- Functional Groups: The 5-amino group in the thiazole derivative provides a site for hydrogen bonding, which is absent in the pyridazine analog.

Table 3: Pyridazine vs. Thiazole Derivatives

| Property | This compound | Ethyl 5-aminothiazole-4-carboxylate |

|---|---|---|

| Heterocycle | Pyridazine (N-N) | Thiazole (N-S) |

| Hydrogen Bonding Sites | Ester group only | Ester + amino group |

| Aromaticity | Moderate | High |

Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate

Key Differences :

- Ring System: Tetrahydropyrimidine (partially saturated) vs. fully aromatic pyridazine.

- Functional Groups: The thioxo (C=S) and cyano groups introduce distinct electronic and steric profiles compared to the m-tolyl and ester groups in the pyridazine analog.

Preparation Methods

Starting Materials and Key Intermediates

A common precursor in related pyridazine chemistry is ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate , which can be converted to the target compound by substitution of the chlorine atom or further functional group transformations.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Description |

|---|---|---|---|

| Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate | C14H13ClN2O2 | 276.72 | Chlorinated intermediate used in pyridazine synthesis, facilitates further substitution reactions |

| This compound | C14H14N2O2 | ~238.27 | Target compound, pyridazine ring with m-tolyl and ethyl ester substituents |

Cyclization and Substitution Reactions

- The synthesis begins with chlorinated pyridazine derivatives, which undergo cyclization to form the pyridazine ring system.

- Electrophilic aromatic substitution or nucleophilic aromatic substitution reactions introduce the m-tolyl group at the 6-position.

- The chlorine substituent at the 3-position in intermediates such as ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate can be replaced or removed to yield this compound.

Esterification and Functional Group Modifications

- The ethyl ester group at position 4 is typically introduced via esterification reactions using ethyl alcohol and carboxylic acid precursors or by employing ethyl ester-containing starting materials.

- Optimization of reaction conditions such as solvent choice, temperature, and catalysts (acidic or basic) is crucial for high yield and purity.

Research Findings and Reaction Conditions

Although direct studies on this compound are limited, closely related pyridazine derivatives have been synthesized using the following conditions:

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization | Ring closure from chlorinated precursors | Reflux in polar solvents (e.g., ethanol, acetic acid) | 70-90 | Acidic conditions often favor cyclization |

| Substitution | Electrophilic aromatic substitution for m-tolyl group | Use of m-tolyl halides or boronic acids with Pd catalysts | 65-85 | Catalysts like Pd(PPh3)4 improve regioselectivity |

| Esterification | Formation of ethyl ester | Acid catalysis with ethanol, reflux | 80-95 | Purification by recrystallization |

Comparative Table of Preparation Steps

| Preparation Step | Starting Material | Reaction Type | Typical Conditions | Outcome |

|---|---|---|---|---|

| 1. Pyridazine ring formation | Chlorinated pyridazine derivatives | Cyclization | Reflux in acetic acid or ethanol | Pyridazine core with substituents |

| 2. Introduction of m-tolyl group | Pyridazine intermediate | Electrophilic aromatic substitution or Pd-catalyzed coupling | Pd catalyst, base, solvent (e.g., toluene), heat | m-Tolyl substituted pyridazine |

| 3. Esterification | Carboxylic acid or acid chloride intermediate | Acid-catalyzed esterification with ethanol | Acid catalyst (H2SO4 or HCl), reflux | Ethyl ester formation at position 4 |

| 4. Purification | Crude product | Recrystallization or chromatography | Suitable solvents (e.g., ethyl acetate, hexane) | Pure this compound |

Notes on Industrial and Laboratory Synthesis

- Industrial Scale: Continuous flow reactors are preferred for scalability, better heat transfer, and reaction control.

- Catalyst Selection: Acidic catalysts (e.g., acetic acid) facilitate cyclization and esterification; Pd catalysts are essential for aromatic substitutions.

- Solvent Effects: Polar solvents improve reaction rates in cyclization; non-polar solvents may be used in substitution steps.

- Yield Optimization: Electron-withdrawing groups on aromatic rings can enhance reaction yields by activating electrophilic centers, while electron-donating groups may reduce yields.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Ethyl 6-(m-tolyl)pyridazine-4-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of substituted pyridazine precursors with m-tolyl derivatives. For example, Biginelli-like reactions can be adapted using ethyl acetoacetate, m-tolyl aldehydes, and thiourea analogs under acidic conditions . Key steps include nucleophilic substitution at the pyridazine core and esterification. Reaction optimization requires control of temperature (e.g., reflux in ethanol or THF) and catalysts (e.g., p-toluenesulfonic acid) to enhance regioselectivity . Purity is confirmed via column chromatography and recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups and substitution patterns, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight . Infrared (IR) spectroscopy detects carbonyl (C=O) and ester (C-O) stretches. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsion angles, with Olex2 or WinGX for visualization . Discrepancies in data (e.g., NMR vs. X-ray) are resolved by cross-validating hydrogen bonding networks and solvent effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Methodological Answer : Byproduct analysis via Thin-Layer Chromatography (TLC) and LC-MS identifies competing pathways, such as over-esterification or ring-opening. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) reduce nucleophilic side reactions.

- Catalyst tuning : Lewis acids (e.g., ZnCl₂) improve electrophilic aromatic substitution efficiency .

- Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes thermal degradation .

Post-reaction, quenching with ice-water and extraction with dichloromethane isolates the target compound .

Q. What computational approaches predict the compound’s reactivity and biological interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps, Mulliken charges) to predict sites for electrophilic/nucleophilic attacks . Molecular docking (AutoDock Vina) simulates interactions with biological targets (e.g., kinases or receptors), using PyMOL for visualization. Pharmacokinetic properties (logP, bioavailability) are assessed via SwissADME .

Q. How are crystallographic data contradictions resolved when refining the compound’s structure?

- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., bond length deviations >0.02 Å) are addressed by:

- Twinned crystal analysis : SHELXL’s TWIN/BASF commands correct for twinning .

- Hydrogen placement : Riding models vs. independent refinement in SHELX .

- Validation tools : R-factor convergence checks and PLATON’s ADDSYM detect missed symmetry .

Data Analysis and Contradiction Management

Q. What strategies validate conflicting spectral data (e.g., NMR splitting vs. X-ray symmetry)?

- Methodological Answer :

- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25°C to −40°C) probes conformational exchange broadening .

- Complementary techniques : X-ray Powder Diffraction (XRPD) distinguishes polymorphism, while Raman spectroscopy cross-checks vibrational modes .

- Crystallographic software : SHELXE’s iterative phasing resolves disorder in electron density maps .

Biological Activity Assessment

Q. Which in vitro assays evaluate the compound’s potential antimicrobial activity?

- Methodological Answer :

- MIC determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill assays : Monitor bactericidal kinetics over 24 hours.

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.